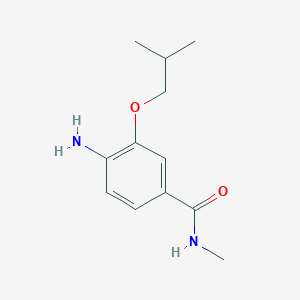![molecular formula C13H15Cl3N2O2 B1401214 3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride CAS No. 1353878-16-6](/img/structure/B1401214.png)
3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
Übersicht
Beschreibung
The compound “3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride” is a derivative of 2,8-diazaspiro[4.5]decan-1-one . It has been described as a selective TYK2/JAK1 inhibitor . This suggests that it may have potential applications in the treatment of diseases where these kinases play a crucial role.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
A study by Caroon et al. (1981) investigated various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds structurally related to 3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride, for their antihypertensive properties. These compounds were tested for their ability to lower blood pressure in rats, demonstrating potential as antihypertensive agents (Caroon et al., 1981).
Neuroprotective and Antiamnesic Activity
Tóth et al. (1997) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives and evaluated their effects on calcium uptake in brain synaptosomes and protection against brain edema. Some compounds showed significant neuroprotective and antiamnesic activities, suggesting potential applications in treating cognitive disorders (Tóth et al., 1997).
Radioprotective Properties
Shapiro et al. (1968) explored the potential of a compound structurally similar to this compound as a radioprotective agent. Their study found that the compound offered significant protection against lethal doses of X-radiation in mice (Shapiro et al., 1968).
Muscarinic Agonistic Activity
Tsukamoto et al. (1995) synthesized a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, similar in structure to the compound , and evaluated them as M1 muscarinic agonists. The study revealed potential applications of these compounds in treating disorders related to the muscarinic system, such as Alzheimer's disease (Tsukamoto et al., 1995).
Learning and Memory Improvement
Paróczai et al. (1998) investigated RGH-2716, a derivative of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, for its effects on learning and memory deficits in young and aged rats. The compound showed remarkable improvement in learning processes, suggesting its potential application in cognitive enhancement (Paróczai et al., 1998).
Synthesis and Antimicrobial Applications
Al-Ahmadi and El-zohry (1995) synthesized various 1-oxa-4-thiaspiro[4.4]nonan-2-one derivatives, structurally related to this compound, and evaluated them for antimicrobial activities. These compounds showed potential as antimicrobial agents (Al-Ahmadi & El-zohry, 1995).
Wirkmechanismus
Target of Action
The primary targets of 3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride are currently unknown . The compound is a chemical transformation product , and its parent compound may provide clues to its potential targets
Mode of Action
It’s known that the compound is a synthetic substance , suggesting that it may interact with its targets in a manner similar to other synthetic compounds. More studies are required to elucidate the exact mode of action.
Biochemical Pathways
As a chemical transformation product, it may influence the same pathways as its parent compound
Result of Action
Given that it’s a chemical transformation product, it may share some effects with its parent compound
Action Environment
It’s known that the compound is mobile in the environment , which could potentially affect its action and stability. More research is needed to understand how environmental factors influence this compound’s action.
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2.ClH/c14-9-1-2-11(10(15)7-9)17-8-13(19-12(17)18)3-5-16-6-4-13;/h1-2,7,16H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFDTXFYLLEYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1401134.png)
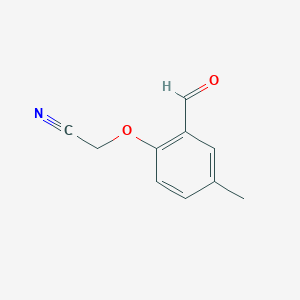
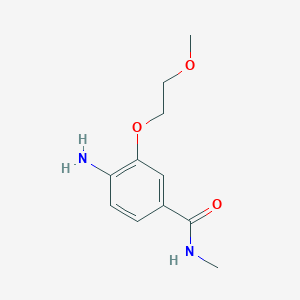

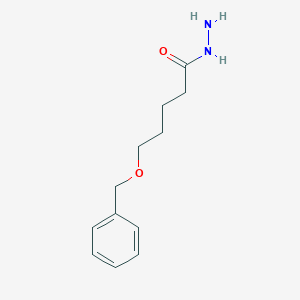
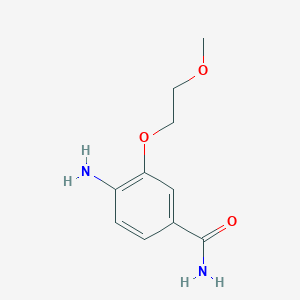

![2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide](/img/structure/B1401145.png)
![Potassium [(4-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B1401147.png)
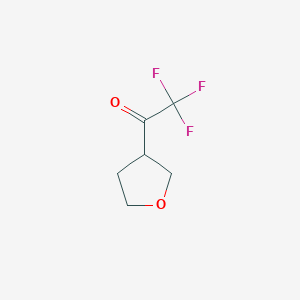
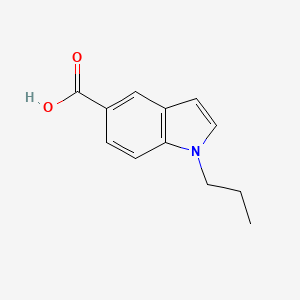
![tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1401153.png)
